molecular formula C12H17NO2 B13300411 2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol

2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol

Cat. No.: B13300411
M. Wt: 207.27 g/mol
InChI Key: DHJMGVZTDGYGAK-UHFFFAOYSA-N
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Description

2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.26888 g/mol This compound features a cyclopropylamino group attached to an ethyl chain, which is further connected to a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol typically involves the following steps:

    Formation of the Cyclopropylamino Group: The cyclopropylamino group can be synthesized through the reaction of cyclopropylamine with an appropriate precursor, such as an alkyl halide or an ester.

    Attachment to the Ethyl Chain: The cyclopropylamino group is then attached to an ethyl chain through a nucleophilic substitution reaction.

    Formation of the Methoxyphenol Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The cyclopropylamino group can interact with enzymes or receptors, leading to various biological effects. The methoxyphenol moiety may also contribute to its activity by modulating oxidative stress or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(Cyclopropylamino)ethyl]-4-hydroxyphenol: Similar structure but lacks the methoxy group.

    2-[1-(Cyclopropylamino)ethyl]-4-ethoxyphenol: Similar structure but has an ethoxy group instead of a methoxy group.

    2-[1-(Cyclopropylamino)ethyl]-4-chlorophenol: Similar structure but has a chlorine atom instead of a methoxy group.

Uniqueness

2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol is unique due to the presence of both the cyclopropylamino and methoxyphenol groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-[1-(cyclopropylamino)ethyl]-4-methoxyphenol

InChI

InChI=1S/C12H17NO2/c1-8(13-9-3-4-9)11-7-10(15-2)5-6-12(11)14/h5-9,13-14H,3-4H2,1-2H3

InChI Key

DHJMGVZTDGYGAK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)O)NC2CC2

Origin of Product

United States

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